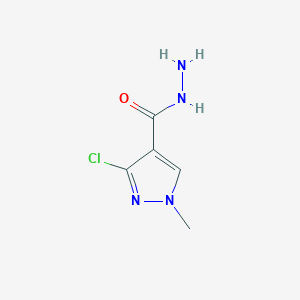

3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide

描述

3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide (CAS 1255147-34-2) is a pyrazole derivative characterized by a chloro substituent at position 3, a methyl group at position 1, and a carbohydrazide functional group at position 4 of the pyrazole ring . Its molecular formula is C₅H₇ClN₄O, with a molar mass of 174.59 g/mol. This compound is of interest in medicinal and agrochemical research due to the reactive carbohydrazide moiety, which enables the formation of hydrazones and other derivatives for biological screening .

属性

IUPAC Name |

3-chloro-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJIYFPZOBAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183734 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-34-2 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Pyrazole-4-carboxylic Acid Intermediate

One common approach involves preparing the corresponding 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the carbohydrazide.

Step 1: Formation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Using the Vilsmeier-Haack reaction, 3-methyl-1-phenyl-2-pyrazolin-5-one is treated with POCl3 and DMF at reflux to introduce a formyl group at the 4-position and chlorination at the 5-position. The product is isolated as pale yellow crystals with ~90% yield and melting point 145-148 °C.

Step 2: Oxidation to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

The aldehyde is oxidized using potassium permanganate in aqueous medium at 70-80 °C for 8 hours. After workup and acidification, the acid precipitates as a white solid with ~70% yield and melting point 230 °C.

Step 3: Conversion to carbohydrazide

The carboxylic acid or its methyl ester is reacted with hydrazine hydrate in refluxing 1,4-dioxane or ethanol to yield 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide. Yields reported are high (around 87%) with characteristic IR (NH2 and C=N stretches) and NMR signals confirming structure.

Alternative Method: Direct Hydrazinolysis of Esters

Starting from methyl or ethyl esters of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, hydrazine hydrate treatment under reflux conditions converts esters directly to carbohydrazides.

Synthesis from Pyrazole-4-carbaldehydes via Hydrazone Intermediates

Some methods involve:

- Preparation of pyrazole-4-carbaldehydes by Vilsmeier-Haack reaction.

- Condensation with hydrazine derivatives to form hydrazones.

- Subsequent cyclization or functional group transformations to yield carbohydrazides.

Reaction Conditions and Yields Summary

| Step Description | Reagents/Conditions | Yield (%) | Purity & Notes |

|---|---|---|---|

| Vilsmeier-Haack formylation & chlorination | POCl3, DMF, reflux 1 hr | ~90 | M.p. 145-148 °C |

| Oxidation of aldehyde to carboxylic acid | KMnO4, aqueous, 70-80 °C, 8 h | ~70 | M.p. 230 °C |

| Esterification (if applicable) | Diazomethane in dry ether | - | Intermediate step |

| Hydrazinolysis of acid/ester to carbohydrazide | Hydrazine hydrate, reflux, 6-7 h | 80-87 | IR and NMR confirm structure |

| Recrystallization | Ethanol or ethanol-water mixtures | - | Purity > 99% achievable |

Analytical Characterization Supporting Preparation

- IR Spectroscopy : NH2 stretching bands (~3200-3400 cm⁻¹), C=O stretching (~1630-1650 cm⁻¹), and C=N bands (~1590-1640 cm⁻¹) confirm carbohydrazide formation.

- 1H NMR : Methyl protons (CH3) appear as singlets near 2.3-2.6 ppm; NH2 protons appear as singlets around 5.4-11 ppm depending on solvent and temperature.

- Elemental Analysis : Close agreement between calculated and found values for C, H, N, and Cl confirms compound purity and identity.

Research Findings and Optimization Notes

- The use of hydrazine hydrate in refluxing ethanol or dioxane is effective for converting esters or acids to carbohydrazides with high yield and purity.

- Vilsmeier-Haack reaction conditions (POCl3/DMF) are critical for selective formylation and chlorination at desired positions.

- Oxidation with KMnO4 is a reliable method for converting aldehydes to carboxylic acids.

- Recrystallization from ethanol-water mixtures enhances purity to >99% suitable for further applications.

- Avoidance of isomer formation and impurities is achieved by controlling reaction temperature, reagent stoichiometry, and purification steps.

Summary Table of Key Preparation Steps

| Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Phenyl hydrazine + ethyl acetoacetate, reflux | - | Starting material |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | POCl3/DMF, reflux 1 hr | ~90 | Vilsmeier-Haack reaction |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | KMnO4 oxidation, 70-80 °C, 8 h | ~70 | Aqueous oxidation |

| This compound | Hydrazine hydrate, reflux 6-7 h | 80-87 | Hydrazinolysis of acid or ester |

化学反应分析

Types of Reactions

3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and chemical properties .

科学研究应用

Agricultural Chemistry

Herbicidal Properties

3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide exhibits potent herbicidal activity, making it suitable for use in crop protection products. Its effectiveness in controlling unwanted plant growth contributes to improved agricultural yields by reducing competition for resources among crops.

Case Study: Efficacy Against Weeds

In a study assessing the herbicidal efficacy of various pyrazole derivatives, this compound demonstrated a significant reduction in the growth of common agricultural weeds. The effective dose (ED) for controlling specific weed species was determined, showcasing its potential as an environmentally friendly herbicide.

Pharmaceutical Development

Building Block for Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific diseases. Its unique functional groups enhance its reactivity, allowing for the development of targeted therapies.

Table: Comparison of Pyrazole Derivatives in Pharmaceutical Applications

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and carbohydrazide groups | Antimicrobial, anticancer |

| 4-Hydroxypyrazole | Hydroxyl group at the 4-position | Antimicrobial, anticancer |

| Rimonabant (SR141716) | Cannabinoid receptor antagonist | Appetite suppression |

Molecular Docking Studies

Recent molecular docking studies have indicated that this compound interacts favorably with several biological targets involved in disease pathways. These studies help elucidate its mechanism of action and optimize its pharmacological properties.

Material Science

Advanced Materials Formulation

The compound is also utilized in the formulation of advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials, making it valuable in industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, this compound acts as a reagent that facilitates the detection and quantification of other compounds. This is essential for quality control across various industries, including pharmaceuticals and agriculture .

作用机制

The mechanism of action of 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

Structural Analogues

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1461708-82-6)

- Structure : Chloro at position 4, ethyl at position 1, and carbohydrazide at position 3.

- Molecular Formula : C₆H₉ClN₄O (M = 188.61 g/mol).

- Key Differences: The ethyl group increases lipophilicity compared to the methyl group in the target compound.

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 400878-07-1)

- Structure : Chloro at position 4, methyl at position 1, and carbohydrazide at position 4.

- Molecular Formula : C₅H₇ClN₄O (M = 174.59 g/mol).

- Key Differences :

Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4)

- Molecular Formula : C₅H₆N₂O₂ (M = 126.11 g/mol).

- Key Differences: The ester group is less nucleophilic than carbohydrazide, limiting its utility in derivatization reactions.

Physicochemical Properties

Notes:

- The carbohydrazide group enhances hydrogen-bonding capacity, improving solubility in polar aprotic solvents like DMSO.

- Chloro substituents increase molecular rigidity and melting points compared to non-halogenated analogs.

Computational Studies

- DFT Analysis :

- Molecular Docking (AutoDock Vina) :

- Docking with COX-2 (PDB: 5KIR) shows the target compound forms hydrogen bonds with Arg120 and hydrophobic interactions with Leu123, explaining its anti-inflammatory efficacy. In contrast, the 4-chloro isomer has weaker binding (−8.1 kcal/mol vs. −9.4 kcal/mol) .

生物活性

3-Chloro-1-methyl-1H-pyrazole-4-carbohydrazide is a compound belonging to the pyrazole family, characterized by its unique chemical structure that includes a chloro group and a carbohydrazide functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a five-membered pyrazole ring with two nitrogen atoms, which contributes to its reactivity and biological activity. The presence of the chloro group at the 3-position enhances its interaction with biological targets, potentially increasing its efficacy in various applications.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines, with IC50 values indicating potent growth inhibitory effects. For example, derivatives of pyrazole compounds have shown IC50 values ranging from 0.30 nM to 49.85 µM against different cancer cell lines such as A549 and NCI-H460 .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory activities. It has been shown to reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to its observed biological effects. For instance, its antimicrobial activity could stem from inhibiting bacterial cell wall synthesis or disrupting membrane integrity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxypyrazole | Hydroxyl group at the 4-position | Antimicrobial, anticancer |

| 5-Chloro-3-methylpyrazole | Chloro and methyl substitutions | Herbicidal |

| Rimonabant (SR141716) | Cannabinoid receptor antagonist | Appetite suppression |

| Pyrazolecarboxamide derivatives | Carboxamide functional group | Antitumor activity |

These comparisons highlight the versatility of pyrazole derivatives in medicinal chemistry and underscore the unique properties of this compound due to its specific functional groups .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Xia et al. conducted a study where they synthesized various pyrazole derivatives and screened them for antitumor activity. The results indicated significant cell apoptosis induced by certain derivatives, showcasing the potential of this compound in cancer therapy .

- Fan et al. explored the cytotoxicity of related compounds against A549 cell lines, identifying specific derivatives that induced autophagy without causing apoptosis, further highlighting the complexity of their biological interactions .

常见问题

Basic Synthesis and Characterization

Q: What are the common synthetic routes for synthesizing 3-chloro-1-methyl-1H-pyrazole-4-carbohydrazide and its derivatives? A: The compound is typically synthesized via cyclization or condensation reactions. For example, hydrazide derivatives can be prepared by reacting pyrazole-carbaldehyde intermediates with substituted hydrazines under reflux conditions. Key steps include the Vilsmeier-Haack reaction for aldehyde formation (using POCl₃ and DMF) and nucleophilic substitution with phenols or amines . Characterization involves elemental analysis, IR spectroscopy (to confirm carbonyl and hydrazide groups), and NMR (to verify substitution patterns and regiochemistry) .

Advanced Reaction Optimization

Q: How can researchers optimize reaction conditions to minimize by-products during pyrazole-carbohydrazide synthesis? A: Optimization strategies include:

- Temperature control : Lowering reaction temperatures reduces side reactions (e.g., over-oxidation).

- Catalyst selection : Basic catalysts like K₂CO₃ improve nucleophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction homogeneity.

- Purification techniques : Column chromatography with gradients (e.g., cyclohexane/ethyl acetate) effectively isolates intermediates, as demonstrated in multi-step syntheses of triazole-pyrazole hybrids .

Basic Pharmacological Evaluation

Q: What methodologies are used to evaluate the bioactivity of pyrazole-carbohydrazide derivatives? A: Standard protocols include:

- In vitro assays : Anticonvulsant activity is tested via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .

- Structure-activity relationship (SAR) : Substitutions at the hydrazide moiety (e.g., electron-withdrawing groups like Cl or CF₃) enhance activity by improving lipophilicity and target binding .

Advanced Mechanistic Insights

Q: How can computational methods aid in understanding reaction mechanisms for pyrazole derivatives? A: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling rational design of reaction pathways. For example, ICReDD combines computational modeling with experimental validation to optimize conditions for nucleophilic substitutions or cyclizations . Reaction path searches and energy profiling help identify rate-limiting steps, such as the formation of trifluoromethyl intermediates in carbaldehyde syntheses .

Basic Structural Analysis

Q: What spectroscopic techniques are critical for confirming the structure of pyrazole-carbohydrazides? A: Key methods include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at N1) and confirms regiochemistry .

- IR spectroscopy : Detects characteristic peaks for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) in hydrazide moieties .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。